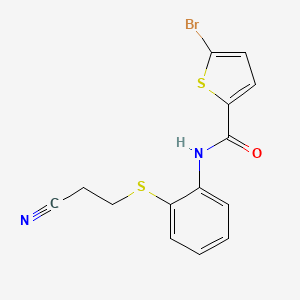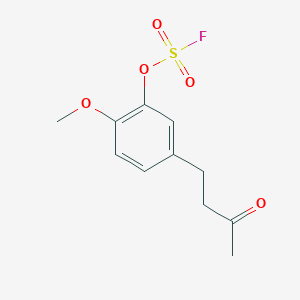
3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide is a chemical entity that can be inferred to have potential pharmacological properties based on the structure-activity relationship studies of similar compounds. Although the specific compound is not directly studied in the provided papers, insights can be drawn from the analogs and related structures that have been investigated for their anti-cancer properties and interactions with biological pathways.
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, often involves chemoselective reactions and novel methods for introducing functional groups that confer desired biological activities. For instance, the Michael reaction has been utilized to prepare a series of compounds with a quinoxaline scaffold, which is a common technique in the synthesis of sulfonamide derivatives with potential anticancer activity . This suggests that a similar approach could be applied to synthesize the compound , with careful consideration of the functional groups that are essential for activity.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide has been determined using techniques such as X-ray diffraction analysis. For example, the crystal structure of a dihydroquinolin derivative was elucidated, revealing important intermolecular hydrogen bonds . These structural insights are crucial for understanding the molecular interactions and conformational preferences of such compounds, which in turn influence their biological activity.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide analogs is often explored to optimize their pharmacological properties. The presence of certain functional groups, such as the arylsulfonyl group and propan-2-amine, has been shown to significantly affect the inhibitory effect on the HIF-1 activated transcription, which is a target for cancer therapeutics . This indicates that the chemical reactivity of the sulfonamide and amide groups in the compound of interest would be key areas to investigate for potential biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, are critical for their development as therapeutic agents. Poor water solubility can limit the bioavailability and necessitate the use of specific formulations for delivery . Therefore, an analysis of the compound 3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide would include an assessment of its solubility, stability, and other physicochemical parameters that affect its suitability as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
Research has identified compounds with structural similarities to 3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide that act as neurokinin-1 (NK1) receptor antagonists. These compounds have shown potential in pre-clinical tests for clinical efficacy in treating conditions like emesis and depression, due to their high affinity and long central duration of action. The solubilizing groups incorporated into these compounds enable both intravenous and oral administration, highlighting their versatility in clinical settings (Harrison et al., 2001).
Anticonvulsant Activity
A library of compounds, including 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, has been synthesized, demonstrating broad spectra of anticonvulsant activity. These compounds are hybrid molecules incorporating elements of well-known antiepileptic drugs, showing high protection in preclinical seizure models without impairing motor coordination, indicating a superior safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Insecticide Chemistry and Mode of Action
Sulfoximines, including sulfoxaflor, represent a new class of insecticides that show a high degree of efficacy against a wide range of sap-feeding insects, including those resistant to other insecticides. These compounds function as agonists at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other nAChR-acting insecticides, offering new avenues for controlling resistant insect pests (Sparks et al., 2013).
Aminocarbonylation Reactions
Research into the use of dimethylformamide (DMF) as a carbon monoxide source in palladium-catalyzed aminocarbonylation of aryl bromides has provided valuable insights into the efficient synthesis of aryl amides. This method represents a convenient alternative for carbonylation reactions, especially beneficial for small-scale operations where the direct use of carbon monoxide gas is impractical (Wan et al., 2002).
Eigenschaften
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-11-9-18(10-12(2)22-11)8-7-15(19)17-13-3-5-14(6-4-13)23(16,20)21/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTPDMWPULGUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2511419.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511427.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate](/img/structure/B2511430.png)
![(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine](/img/structure/B2511431.png)
![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/structure/B2511433.png)
![7-benzyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2511435.png)
